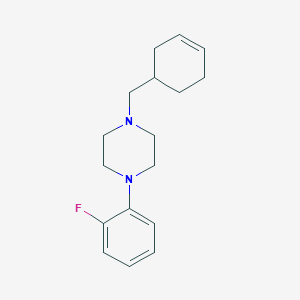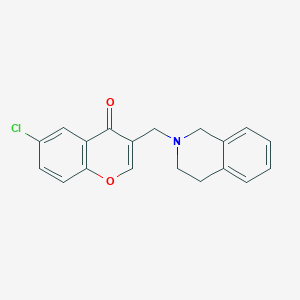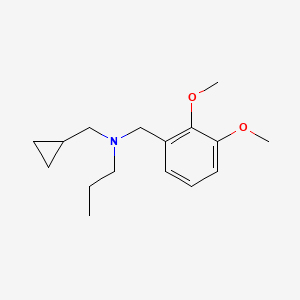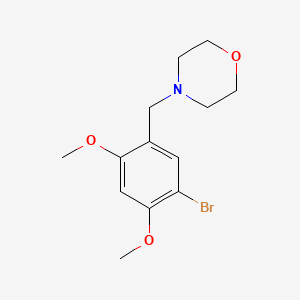![molecular formula C14H20BrNO B3851108 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol](/img/structure/B3851108.png)
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol
Overview
Description
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol typically involves multiple steps. One common method starts with the bromination of 3-phenylprop-2-enyl, followed by the addition of propylamine and subsequent reaction with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium cyanide, and thiourea under varying temperatures and solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, while the aminoethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(Z)-2-chloro-3-phenylprop-2-enyl]-propylamino]ethanol
- 2-[[(Z)-2-iodo-3-phenylprop-2-enyl]-propylamino]ethanol
- 2-[[(Z)-2-fluoro-3-phenylprop-2-enyl]-propylamino]ethanol
Uniqueness
Compared to its analogs, 2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the Z-configuration of the compound provides distinct stereochemical properties that can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
2-[[(Z)-2-bromo-3-phenylprop-2-enyl]-propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-2-8-16(9-10-17)12-14(15)11-13-6-4-3-5-7-13/h3-7,11,17H,2,8-10,12H2,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNUQBNBHQNPO-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC(=CC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCO)C/C(=C/C1=CC=CC=C1)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3851036.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B3851044.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)


![1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851084.png)
![1-[2-Hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol](/img/structure/B3851086.png)

![1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)
![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)
![2-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl-propylamino]ethanol](/img/structure/B3851130.png)
